molecular formula C9H11FN2O2 B2495426 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine CAS No. 2413365-31-6

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2495426
CAS No.: 2413365-31-6
M. Wt: 198.197
InChI Key: DCLYMYUEVREJHM-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine is a chemical compound with the molecular formula C9H11FN2O2. It is a pyrimidine derivative, characterized by the presence of a fluorinated oxolane ring attached to the pyrimidine core.

Preparation Methods

The synthesis of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with a fluorinated oxolane derivative. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the pyrimidine and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and the pyrimidine core can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. This compound can inhibit or activate enzymes, depending on the nature of the target and the specific interactions involved .

Properties

IUPAC Name

4-[(3R,4R)-4-fluorooxolan-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLYMYUEVREJHM-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)O[C@@H]2COC[C@H]2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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